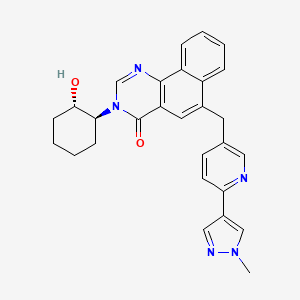![molecular formula C26H36IN2O7P B10770337 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [125I]CGP 64213 is a radiolabeled ligand that binds to gamma-aminobutyric acid type B (GABA(B)) receptors. It is used primarily in scientific research to study the distribution and density of GABA(B) receptors in the brain. This compound is particularly useful in neuropharmacological studies, especially those related to neurodegenerative diseases such as Parkinson’s disease and dopaminomimetic-induced dyskinesias .
Preparation Methods
The synthesis of [125I]CGP 64213 involves the incorporation of radioactive iodine-125 into the molecular structure of CGP 64213. The synthetic route typically includes the following steps:
Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired radiolabeled product.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and specific activity.
Industrial production methods for radiolabeled compounds like [125I]CGP 64213 are generally carried out in specialized facilities equipped to handle radioactive materials. These facilities follow strict safety protocols to protect workers and the environment from radiation exposure.
Chemical Reactions Analysis
[125I]CGP 64213 primarily undergoes the following types of chemical reactions:
Substitution Reactions: The iodination step in the synthesis involves a substitution reaction where iodine-125 replaces a hydrogen atom or another substituent in the precursor molecule.
Oxidation Reactions: Oxidizing agents are used during the iodination process to facilitate the incorporation of iodine-125 into the molecule.
Common reagents used in these reactions include iodine-125, oxidizing agents (such as chloramine-T or iodogen), and solvents like methanol or acetonitrile. The major product formed from these reactions is the radiolabeled compound [125I]CGP 64213.
Scientific Research Applications
[125I]CGP 64213 has several scientific research applications, including:
Neuropharmacology: It is used to study the distribution and density of GABA(B) receptors in the brain, providing insights into the role of these receptors in various neurological conditions.
Parkinson’s Disease Research: Autoradiography using [125I]CGP 64213 helps investigate changes in GABA(B) receptor density in the brains of animal models of Parkinson’s disease.
Drug Development: The compound is used in the development and testing of new drugs targeting GABA(B) receptors, which may have therapeutic potential for treating neurological disorders.
Mechanism of Action
The mechanism of action of [125I]CGP 64213 involves its binding to GABA(B) receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. Upon binding to these receptors, [125I]CGP 64213 allows researchers to visualize and quantify the receptors using imaging techniques such as autoradiography. This helps in understanding the distribution and functional role of GABA(B) receptors in the brain .
Comparison with Similar Compounds
Similar compounds to [125I]CGP 64213 include other radiolabeled ligands that bind to GABA(B) receptors, such as [3H]CGP 54626 and [3H]CGP 62349. These compounds also serve as tools for studying GABA(B) receptors but differ in their radioactive isotopes and specific binding properties. The uniqueness of [125I]CGP 64213 lies in its use of iodine-125, which provides distinct advantages in terms of imaging resolution and sensitivity .
Properties
Molecular Formula |
C26H36IN2O7P |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1/i27-2 |
InChI Key |
RLYLJDJFHZHCTR-ZNAYHWKRSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)[125I])O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)

![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)
![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)
![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![(2S)-2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylbutyric acid](/img/structure/B10770327.png)
![[125I]-I-Bop](/img/structure/B10770330.png)
![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)
![[3H]Diprenorphine](/img/structure/B10770348.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10770355.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)
